

Solubility of 7-Chloro-2-hydroxyquinoline: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 7-Chloro-2-hydroxyquinoline

CAS No.: 22614-72-8

Cat. No.: B152736

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Executive Summary

7-Chloro-2-hydroxyquinoline (CAS: 14459-76-8), also known as 7-chloroquinolin-2(1H)-one, is a critical pharmacophore and intermediate, most notably in the synthesis of the leukotriene receptor antagonist Montelukast Sodium.

Precise knowledge of its solubility profile is not merely an academic exercise but a process necessity. Its high melting point (>290°C) and strong intermolecular hydrogen bonding network create significant challenges in dissolution and purification. This guide provides a comprehensive analysis of its solubility behavior, experimental protocols for data generation, and strategic insights for solvent selection in purification processes.

Physicochemical Profile & Solubility Mechanics

To master the solubility of this compound, one must first understand the structural forces at play.

Structural Tautomerism

7-Chloro-2-hydroxyquinoline exists in a tautomeric equilibrium between the enol form (2-hydroxy) and the keto form (2-quinolinone). In the solid state and in polar solvents, the keto form predominates.

- Implication: The keto form facilitates the formation of strong intermolecular hydrogen-bonded dimers (similar to DNA base pairing). This results in a high crystal lattice energy, which the solvent must overcome to dissolve the solute.

Thermodynamic Parameters

- Melting Point: 296–297°C (Experimental)[1][2]
- LogP (Predicted): ~2.5 – 2.8
- pKa: ~11 (weakly acidic due to the NH/OH group)

The Solubility Rule of Thumb:

“

High Melting Point + Strong H-Bonding = Low Solubility in Non-Polar Solvents. Dissolution requires either high temperature (to increase entropic gain) or specific solvation (breaking H-bonds using dipolar aprotic solvents or acids).

Solubility Data Profile

The following data categorizes solvent affinity based on process chemistry literature and thermodynamic principles.

Qualitative Solubility Table

Solvent Class	Specific Solvents	Solubility Status	Process Application
Carboxylic Acids	Glacial Acetic Acid	High (esp. hot)	Primary Recrystallization Solvent. Disrupts dimer H-bonds via protonation/solvation.
Dipolar Aprotic	DMF, DMSO, NMP	High	Excellent for reaction media; difficult to remove due to high boiling points.
Alcohols	Methanol, Ethanol	Moderate (Hot)	Used for washing or secondary crystallization steps. Poor solubility at RT.
Esters	Ethyl Acetate	Low to Moderate	Soluble at reflux; often used with co-solvents or for antisolvent precipitation.
Chlorinated	Dichloromethane, Chloroform	Moderate	Good for extraction but limited by environmental regulations.
Hydrocarbons	Hexane, Heptane, Toluene	Insoluble	Antisolvents. Used to crash out the product from EtAc or DMF solutions.
Water	Water	Insoluble	Antisolvent. Used to precipitate product from Acetic Acid or DMF solutions.

Temperature Dependence (Process Insight)

- In Ethyl Acetate: At room temperature (25°C), solubility is negligible.[3] At reflux (77°C), solubility increases significantly, allowing for "dissolve hot, crystallize cold" purification cycles.
- In Glacial Acetic Acid: High solubility is observed even at moderate temperatures (40–60°C), making it the preferred solvent for removing inorganic salts or highly polar impurities.

Experimental Protocols

Since exact mole-fraction data may vary by crystal polymorph, researchers must validate solubility curves internally. Below is the Self-Validating Standardized Protocol.

Protocol 1: Equilibrium Solubility (Shake-Flask Method)

Objective: Determine thermodynamic solubility saturation (

) at a fixed temperature (

).

Workflow:

- Preparation: Add excess **7-Chloro-2-hydroxyquinoline** solid to 10 mL of the target solvent in a borosilicate glass vial.
- Equilibration: Place in a temperature-controlled orbital shaker (e.g., 25°C ± 0.1°C) at 200 RPM for 72 hours.
 - Validation Step: Check for undissolved solid visually. If clear, add more solid.
- Sampling: Stop agitation and allow sedimentation for 2 hours (or centrifuge at same temperature).
- Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to if).

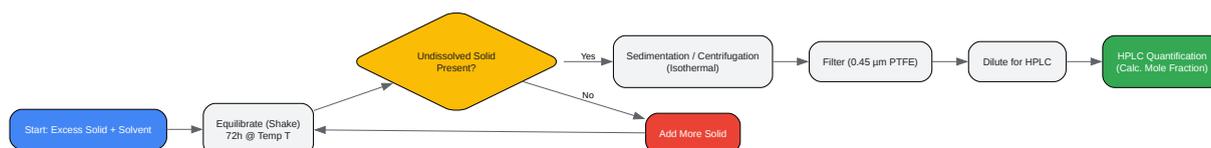
- Quantification: Analyze filtrate via HPLC (see 4.2).

Protocol 2: HPLC Quantification Method

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 μ m).
- Mobile Phase: Acetonitrile : Water (0.1% H₃PO₄) [60:40 v/v].
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 254 nm (aromatic ring absorption) or 320 nm (quinoline specific).
- Injection Vol: 10 μ L.
- Run Time: ~15 minutes.

Visualization of Workflows

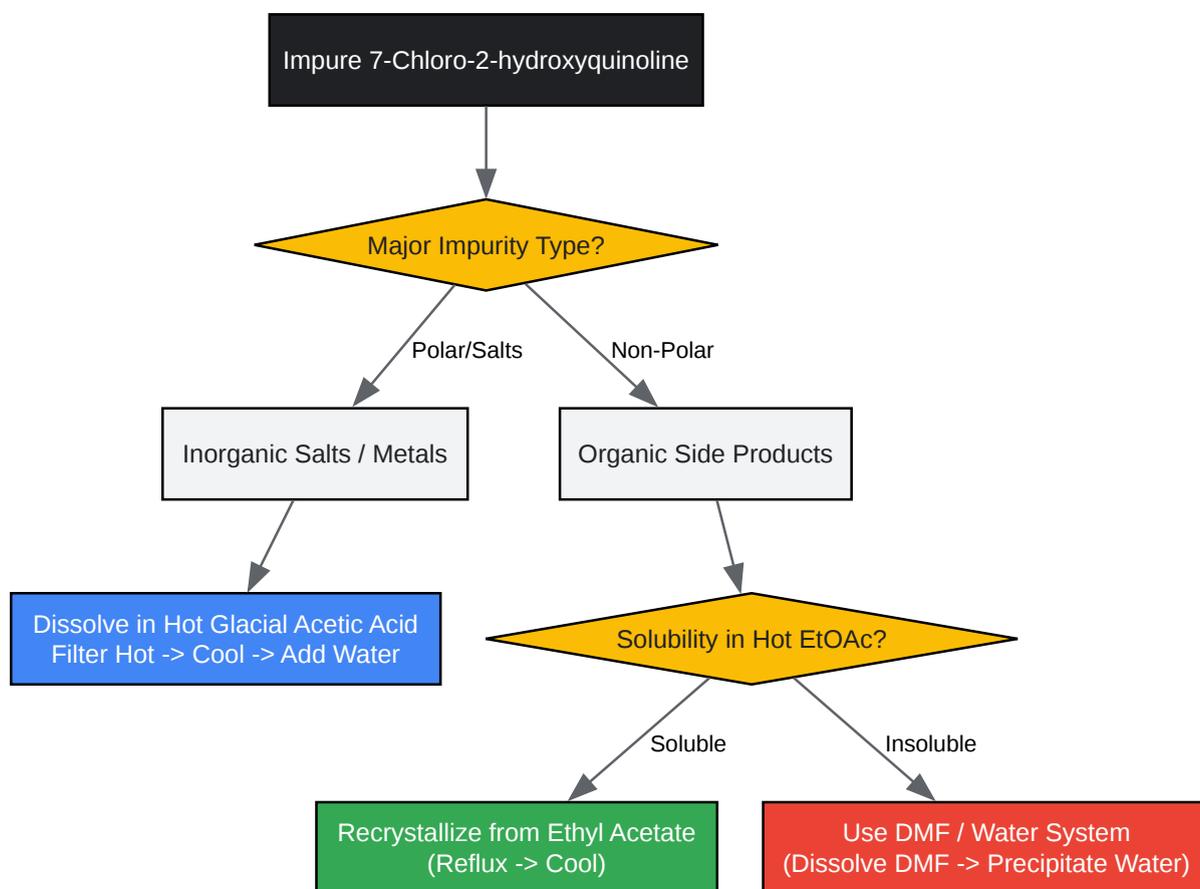
Solubility Determination Workflow



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Figure 1: Standardized Shake-Flask Methodology for Thermodynamic Solubility Determination.

Purification Solvent Selection Decision Tree



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Figure 2: Strategic decision matrix for solvent selection during purification.

Thermodynamic Modeling (Advanced Analysis)

For researchers generating extensive data sets, fitting the experimental mole fraction solubility (

) against temperature (

) is best achieved using the Modified Apelblat Equation. This model accounts for the non-ideal behavior of the solution.

- A, B, C: Empirical parameters derived from regression analysis.
- Utility: Once A, B, and C are determined, solubility at any intermediate temperature can be predicted with high accuracy (<2% RMSD).

Causality Note: The dissolution of **7-chloro-2-hydroxyquinoline** is typically an endothermic process (

) driven by entropy (

). Therefore, solubility will consistently increase with temperature.

References

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Sources

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